Stereospecific Antifungal Activity: R-Enantiomer ~2× More Potent than Racemate
The R-(−)-enantiomer of sertaconazole exhibits approximately twice the antifungal activity of the racemic mixture against both fungi and yeasts, a finding that enables formulation at half the racemate dose [1]. The S-(+)-enantiomer is described as 'much less active' [1].
| Evidence Dimension | Antifungal activity (potency) |
|---|---|
| Target Compound Data | S-(+)-enantiomer: 'much less active' than racemate and R-enantiomer |
| Comparator Or Baseline | R-(−)-enantiomer: ~2× higher activity than racemate; racemic sertaconazole |
| Quantified Difference | R-(−)-enantiomer ~2-fold more potent than racemate; S-(+)-enantiomer substantially less active |
| Conditions | In vitro antifungal assays (fungi and yeasts); MIC determination via microdilution method |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for studies requiring the less active stereoisomer as a control or for investigating stereospecific off-target effects.
- [1] United States Patent Application Publication No. 2005/0065201 A1. R-(−)-1-[2-(7-chlorobenzo[b]thiophen-3-yl-methoxy)-2-(2,4-dichloro-phenyl)-ethyl]-1H-imidazole. View Source
